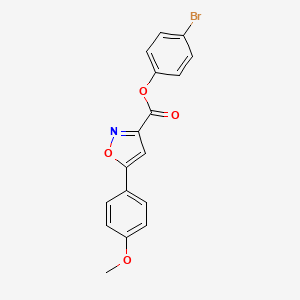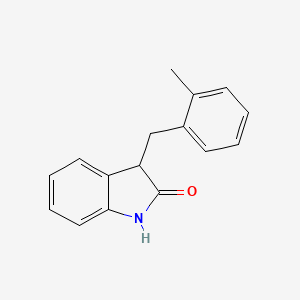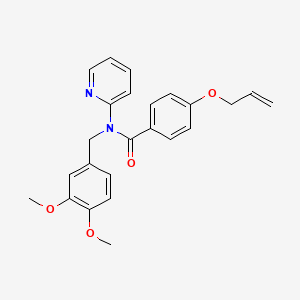
N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized using acetic anhydride to yield the oxazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions are carefully monitored to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and various substituted oxazole compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
- N-(2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylphenyl group, in particular, influences its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-6-13(7-5-12)18-11-16(21-25-18)19(22)20-15-10-14(23-2)8-9-17(15)24-3/h4-11H,1-3H3,(H,20,22) |
InChI Key |
CIIXDRVPIGHXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11344139.png)




![6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11344180.png)

![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11344193.png)
![4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11344197.png)

![2-[(4-ethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11344215.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11344223.png)

![5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11344230.png)
